

# Application Notes and Protocols for 1-Iodohexane in Nucleophilic Substitution Reactions

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## Compound of Interest

Compound Name: 1-Iodohexane

Cat. No.: B118524

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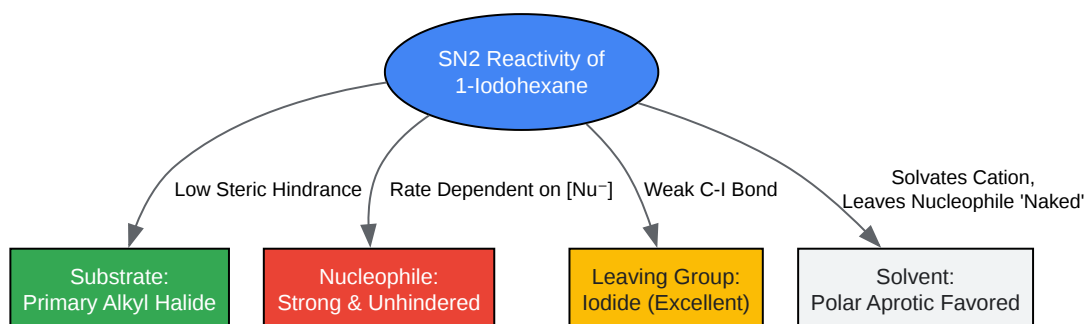
Audience: Researchers, scientists, and drug development professionals.

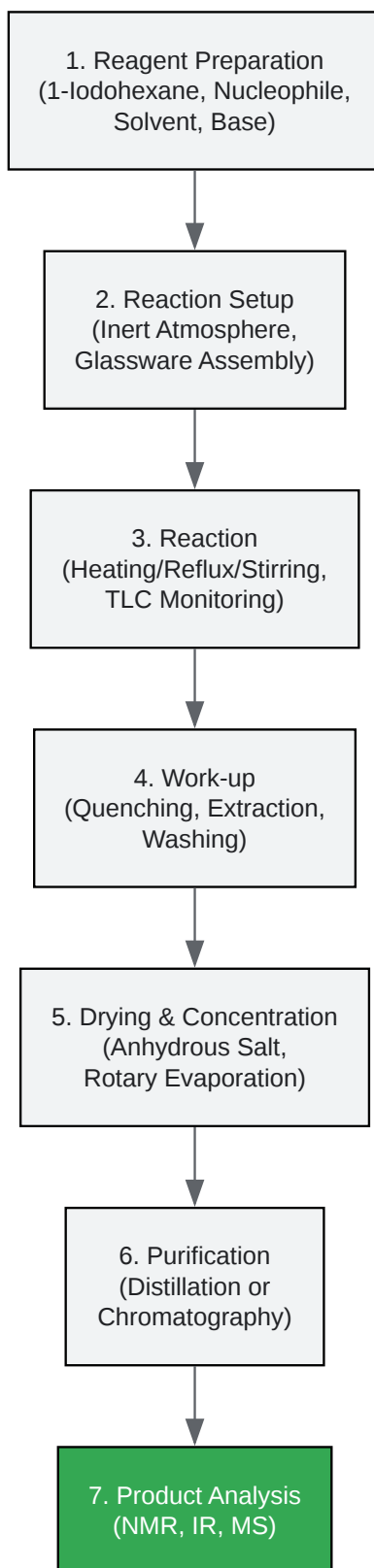
Introduction: **1-Iodohexane** (CAS 638-45-9) is a versatile and highly reactive primary alkyl halide widely employed as an alkylating agent in organic synthesis.<sup>[1][2]</sup> Its utility stems from the presence of iodine, an excellent leaving group, and its primary carbon structure, which minimizes steric hindrance.<sup>[3][4]</sup> Consequently, **1-iodohexane** predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions.<sup>[5][6]</sup> This mechanism involves a backside attack by a nucleophile, leading to a concerted displacement of the iodide ion and an inversion of stereochemical configuration if the carbon were chiral.<sup>[7]</sup>

These application notes provide an overview of the factors influencing these reactions and detailed protocols for the use of **1-iodohexane** with various common nucleophiles, which is crucial for modifying target compounds to enhance properties like lipophilicity.<sup>[8]</sup>

## The SN2 Reaction Mechanism

The reaction of **1-iodohexane** with a nucleophile (Nu-) proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-iodine bond breaks.<sup>[6][7]</sup>





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